4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

説明

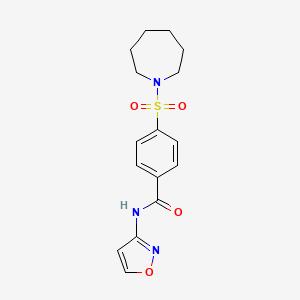

4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a sulfonamide-based benzamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to a benzamide scaffold. The terminal 1,2-oxazol-3-yl group introduces a heterocyclic moiety, which may influence binding affinity and pharmacokinetic properties.

特性

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c20-16(17-15-9-12-23-18-15)13-5-7-14(8-6-13)24(21,22)19-10-3-1-2-4-11-19/h5-9,12H,1-4,10-11H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHBEQNGVLXTBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an azepane ring, a sulfonyl group, and an oxazole moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may modulate the activity of specific enzymes or receptors involved in key signaling pathways. The presence of the oxazole ring is particularly significant as it may facilitate interactions with biological macromolecules.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

Antimicrobial Activity : Studies suggest that this class of compounds may possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Anticancer Potential : Preliminary investigations have shown that related compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.

Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. For instance, it could inhibit proteases or kinases that are overactive in certain cancers.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound through various experimental approaches:

| Study | Findings |

|---|---|

| In vitro Anticancer Study | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values in the low micromolar range. |

| Enzyme Inhibition Assay | Showed potent inhibition of a specific kinase involved in cell proliferation, suggesting potential as a therapeutic agent in cancer treatment. |

| Antimicrobial Testing | Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics. |

Comparison with Similar Compounds

When compared to structurally similar compounds such as 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide, this compound shows enhanced selectivity and potency against certain biological targets. This uniqueness may stem from the specific substitution patterns and steric effects introduced by the azepane and oxazole groups.

類似化合物との比較

Structural Modifications and Key Features

The compound is compared to structurally related sulfonamide-benzamide derivatives with variations in substituents and heterocyclic components:

Functional Group Impact on Pharmacological Properties

However, oxazole derivatives are associated with metabolic stability . Substituted oxazoles (e.g., 5-methyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Sulfonyl and Azepane Modifications: The azepane ring confers conformational flexibility compared to cyclohexyl or piperazine analogs (e.g., ), possibly improving target engagement .

Substituent Effects: Chlorine in may increase electrophilicity and reactivity, though it could also elevate toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。